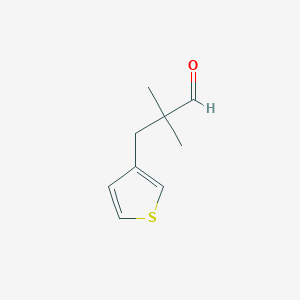
2,2-Dimethyl-3-(thiophen-3-yl)propanal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dimethyl-3-(thiophen-3-yl)propanal is an organic compound with the molecular formula C₉H₁₂OS It features a thiophene ring, which is a five-membered ring containing one sulfur atom, attached to a propanal group with two methyl substituents at the second carbon
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-3-(thiophen-3-yl)propanal typically involves the introduction of the thiophene ring to a propanal backbone. One common method is the Friedel-Crafts acylation of thiophene with an appropriate acyl chloride, followed by reduction and subsequent alkylation to introduce the dimethyl groups. The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl₃) and solvents like dichloromethane (CH₂Cl₂).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and purification methods are critical to ensure the scalability and efficiency of the production process.
化学反応の分析
Types of Reactions: 2,2-Dimethyl-3-(thiophen-3-yl)propanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The thiophene ring can participate in electrophilic substitution reactions, where substituents like halogens or nitro groups can be introduced.
Common Reagents and Conditions:
Oxidation: KMnO₄ in an aqueous medium or CrO₃ in acetic acid.
Reduction: NaBH₄ in methanol or LiAlH₄ in ether.
Substitution: Halogenation using bromine (Br₂) in acetic acid or nitration using nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products Formed:
Oxidation: 2,2-Dimethyl-3-(thiophen-3-yl)propanoic acid.
Reduction: 2,2-Dimethyl-3-(thiophen-3-yl)propanol.
Substitution: Various substituted thiophene derivatives depending on the reagents used.
科学的研究の応用
2,2-Dimethyl-3-(thiophen-3-yl)propanal has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the development of organic semiconductors and materials for electronic devices.
作用機序
The mechanism of action of 2,2-Dimethyl-3-(thiophen-3-yl)propanal depends on its specific application. In biological systems, its activity may involve interactions with cellular receptors or enzymes, leading to modulation of biochemical pathways. The thiophene ring can interact with various molecular targets, influencing processes such as signal transduction and gene expression.
類似化合物との比較
2,2-Dimethyl-3-(2-thienyl)propanal: Similar structure but with the thiophene ring at a different position.
2,2-Dimethyl-3-(3-tolyl)propanal: Contains a tolyl group instead of a thiophene ring.
2,2-Dimethyl-3-(3-furyl)propanal: Features a furan ring instead of a thiophene ring.
Uniqueness: 2,2-Dimethyl-3-(thiophen-3-yl)propanal is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This makes it a valuable compound for the synthesis of novel materials and biologically active molecules.
特性
分子式 |
C9H12OS |
|---|---|
分子量 |
168.26 g/mol |
IUPAC名 |
2,2-dimethyl-3-thiophen-3-ylpropanal |
InChI |
InChI=1S/C9H12OS/c1-9(2,7-10)5-8-3-4-11-6-8/h3-4,6-7H,5H2,1-2H3 |
InChIキー |
VMEUKQAELGNPFP-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CC1=CSC=C1)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[1-(2H-1,3-benzodioxol-5-yl)ethyl]amino}ethan-1-ol](/img/structure/B13250438.png)
![1-[(Pyrrolidin-3-yl)methyl]-1H-1,2,3-triazole hydrochloride](/img/structure/B13250439.png)
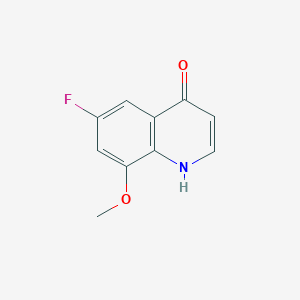

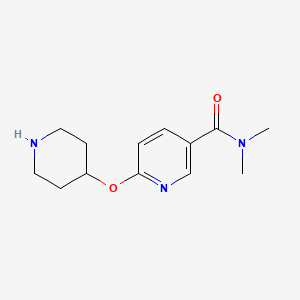

![{3-[(Cyclopropylmethyl)amino]phenyl}methanol](/img/structure/B13250464.png)
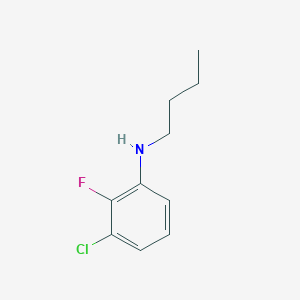
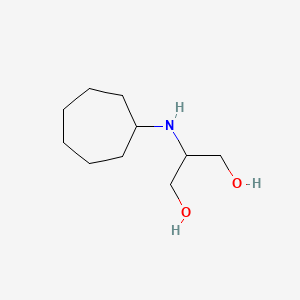
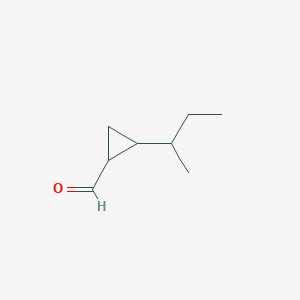
![1-Azabicyclo[2.2.1]heptan-4-yl methanesulfonate](/img/structure/B13250497.png)


amine](/img/structure/B13250515.png)
